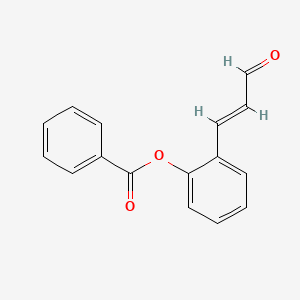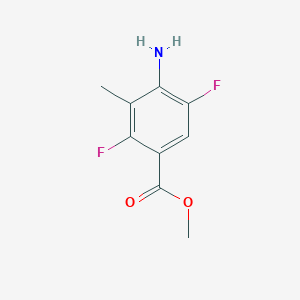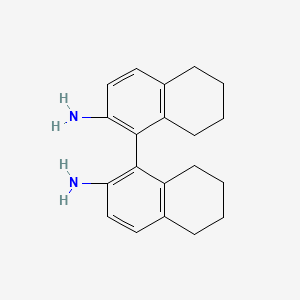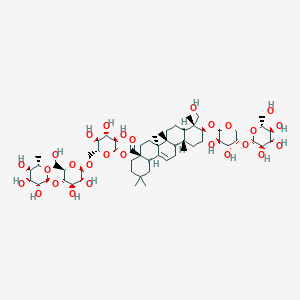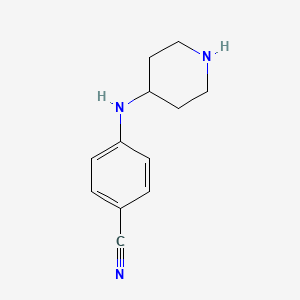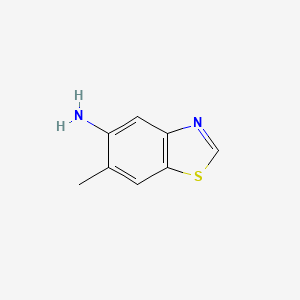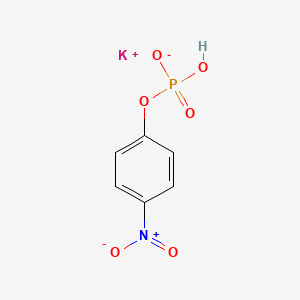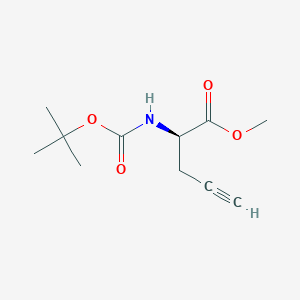
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Übersicht
Beschreibung
“1-(Triisopropylsilyl)pyrrole-3-boronic acid” is a chemical compound with the empirical formula C13H26BNO2Si and a molecular weight of 267.25 . It’s a solid substance .
Molecular Structure Analysis
The InChI code for “1-(Triisopropylsilyl)pyrrole-3-boronic acid” is 1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(Triisopropylsilyl)pyrrole-3-boronic acid” include a molecular weight of 267.25 , and it’s a solid substance . The InChI code is 1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Derivatives
Indole derivatives are fundamental to organic chemistry and drug development due to their biological relevance and therapeutic potential. The synthesis of indoles, including methods that may employ boronic acids like 1-(Triisopropylsilyl)-1H-indole-3-boronic acid, has been extensively reviewed. These syntheses are crucial for creating bioactive molecules, exploring new chemical reactions, and developing pharmaceuticals (Taber & Tirunahari, 2011).
Boronic Acid Drugs
Boronic acids have seen a significant increase in their use within medicinal chemistry. Their incorporation into drug molecules has led to the development of drugs with enhanced potency and improved pharmacokinetic profiles. Boronic acid-based drugs, including derivatives of indole-3-boronic acid, have demonstrated potential in treating various conditions, highlighting the importance of boronic acids in drug discovery and development (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Boronic acids and their derivatives play a critical role in the development of electrochemical biosensors. By exploiting the unique properties of boronic acids, such as their ability to form covalent bonds with diols, researchers have developed sensors for detecting sugars, glycated hemoglobin, and fluoride ions. This illustrates the versatile applications of boronic acids in creating sensitive and selective biosensors for healthcare and environmental monitoring (Wang et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Boron-containing compounds, such as those derived from indole-3-boronic acid, have found applications in the development of materials for organic light-emitting diodes (OLEDs). These materials contribute to the advancement of organic electronics by offering potential improvements in efficiency, color purity, and device stability. The exploration of boron-based compounds in OLEDs highlights the interdisciplinary nature of boronic acid applications, bridging organic chemistry and materials science (Squeo & Pasini, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-tri(propan-2-yl)silylindol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2Si/c1-12(2)22(13(3)4,14(5)6)19-11-16(18(20)21)15-9-7-8-10-17(15)19/h7-14,20-21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXBYHAFCWSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





